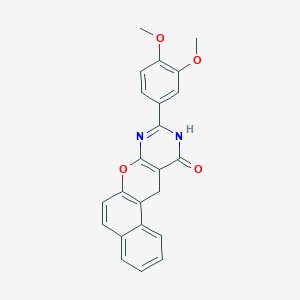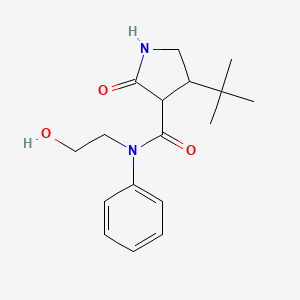![molecular formula C16H14FN5O B6429913 5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034389-14-3](/img/structure/B6429913.png)
5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” is a potent CSF-1R inhibitor with an IC 50 of 0.5 nM and a 120-fold selectivity over c-KIT, a closely related kinase family member . It has been classified as a type II tyrosine kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves a 2-step palladium catalyzed carbonylation reaction using trichlorophenyl formate . A Sonogashira reaction between arylbromide and trimethylsilylacetylene resulted in TMS-protected alkyne, which after deprotection, was reacted with fluoroethylazide in a copper catalyzed 1,3-dipolar cycloaddition (‘Click’ reaction) to obtain the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring system present in the structure . The structure also includes a fluorine atom and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a palladium catalyzed carbonylation reaction, a Sonogashira reaction, and a copper catalyzed 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .
Molecular Docking Studies
The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Antiviral Activities
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound could potentially have antiviral properties, although specific studies would need to be conducted to confirm this.
Anti-Inflammatory Activities
Given the wide range of biological activities of indole derivatives , it’s possible that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could also have anti-inflammatory properties. However, specific research would be needed to confirm this.
Anticancer Activities
Indole derivatives have been found to possess anticancer activities . Therefore, it’s possible that the compound could have potential applications in cancer research or treatment.
Antioxidant Activities
Indole derivatives are also known for their antioxidant activities . This suggests that “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” could potentially have antioxidant properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .
Eigenschaften
IUPAC Name |
5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKCGYHDCCPXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)
![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B6429882.png)

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
![3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea](/img/structure/B6429897.png)
![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)